molecular formula C12H16N2O2 B12282750 (S)-4-benzylpiperazine-2-carboxylic acid CAS No. 1245649-47-1

(S)-4-benzylpiperazine-2-carboxylic acid

Cat. No.: B12282750
CAS No.: 1245649-47-1
M. Wt: 220.27 g/mol
InChI Key: RBMNCOYMAYDTOP-NSHDSACASA-N
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Description

(S)-4-benzylpiperazine-2-carboxylic acid is a chiral compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzyl group attached to the piperazine ring and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-benzylpiperazine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of (S)-phenylalanine with piperazine under specific conditions to form the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-4-benzylpiperazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-4-benzylpiperazine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-4-benzylpiperazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-benzylpiperidine-2-carboxylic acid
  • 4-benzylpiperazine-1-carboxylic acid
  • 4-benzylpiperazine-3-carboxylic acid

Uniqueness

(S)-4-benzylpiperazine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both a benzyl group and a carboxylic acid functional group. This combination of features makes it a valuable compound for various applications, particularly in asymmetric synthesis and drug development.

Properties

CAS No.

1245649-47-1

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

(2S)-4-benzylpiperazine-2-carboxylic acid

InChI

InChI=1S/C12H16N2O2/c15-12(16)11-9-14(7-6-13-11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,15,16)/t11-/m0/s1

InChI Key

RBMNCOYMAYDTOP-NSHDSACASA-N

Isomeric SMILES

C1CN(C[C@H](N1)C(=O)O)CC2=CC=CC=C2

Canonical SMILES

C1CN(CC(N1)C(=O)O)CC2=CC=CC=C2

Origin of Product

United States

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